molecular formula C7H8F2O B15306122 3,3-Difluorobicyclo[2.2.1]heptan-2-one

3,3-Difluorobicyclo[2.2.1]heptan-2-one

Cat. No.: B15306122
M. Wt: 146.13 g/mol
InChI Key: CYIAWFXJPHEPRO-UHFFFAOYSA-N
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Description

3,3-Difluorobicyclo[2.2.1]heptan-2-one is a bicyclic ketone compound with the molecular formula C7H8F2O and a molecular weight of 146.13 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the bicyclo[2.2.1]heptane ring system, making it a unique and interesting molecule for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluorobicyclo[2.2.1]heptan-2-one typically involves the fluorination of bicyclo[2.2.1]heptan-2-one derivatives. One common method is the direct fluorination of bicyclo[2.2.1]heptan-2-one using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane at low temperatures to prevent over-fluorination and to achieve high selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorobicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Difluorobicyclo[2.2.1]heptan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Difluorobicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-one: A non-fluorinated analog with similar structural features but different reactivity and properties.

    3,3-Dimethylbicyclo[2.2.1]heptan-2-one: A methyl-substituted analog with distinct chemical behavior.

    5,5-Difluorobicyclo[2.2.1]heptan-2-one: A positional isomer with fluorine atoms at different positions.

Uniqueness

3,3-Difluorobicyclo[2.2.1]heptan-2-one is unique due to the specific placement of fluorine atoms, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various specialized applications .

Properties

Molecular Formula

C7H8F2O

Molecular Weight

146.13 g/mol

IUPAC Name

3,3-difluorobicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C7H8F2O/c8-7(9)5-2-1-4(3-5)6(7)10/h4-5H,1-3H2

InChI Key

CYIAWFXJPHEPRO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(=O)C2(F)F

Origin of Product

United States

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